molecular formula C21H19ClN2O2 B4045266 1-(3-chlorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione

1-(3-chlorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione

Cat. No.: B4045266
M. Wt: 366.8 g/mol
InChI Key: BDQPTLZIMQUTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C21H19ClN2O2 and its molecular weight is 366.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-chlorophenyl)-3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)-2,5-pyrrolidinedione is 366.1135055 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

1-(3-chlorophenyl)-3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)-2,5-pyrrolidinedione and its derivatives have been explored extensively in the field of chemistry for their unique structural and optical properties. A notable application involves the synthesis and spectroscopic characterization of complexes that include pyrrolidine among other amines. These complexes have been studied for their potential in forming structured networks through weak hydrogen bonds and π–π interactions, contributing to the understanding of molecular self-assembly mechanisms (Amirnasr et al., 2001).

Photoluminescence and Electronic Applications

Derivatives incorporating the pyrrolidinedione structure have been investigated for their photoluminescent properties, with studies focusing on conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units. These materials exhibit strong photoluminescence and are promising for electronic applications due to their good solubility, processability, and photochemical stability, highlighting their potential in the development of optoelectronic devices (Beyerlein & Tieke, 2000).

Antimicrobial and Biological Activities

Research into pyrrolidinedione derivatives has also extended into the biomedical field, where certain compounds have shown promise as antimycobacterial agents. This includes the study of 1,5-diphenylpyrrole derivatives, which have been evaluated for their activity against Mycobacterium tuberculosis. Modifications to the phenyl rings of these compounds have been explored to enhance their antimicrobial effectiveness, offering a pathway for the development of new therapeutic agents (Biava et al., 2008).

Catalytic Activity

The structural motif of 1-(3-chlorophenyl)-3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)-2,5-pyrrolidinedione has been implicated in catalysis research as well. Complexes formed with this structure have demonstrated high catalytic activity in reactions such as the Heck reaction, which is pivotal in organic synthesis. This showcases the compound's role in facilitating bond formations that are crucial for constructing complex organic molecules, underscoring its importance in synthetic chemistry (Das et al., 2009).

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c22-17-7-4-8-18(13-17)24-20(25)14-19(21(24)26)23-11-9-16(10-12-23)15-5-2-1-3-6-15/h1-9,13,19H,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQPTLZIMQUTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-chlorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione
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1-(3-chlorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione
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1-(3-chlorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione
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1-(3-chlorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione
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1-(3-chlorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione
Reactant of Route 6
1-(3-chlorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.